

3-[(Methylamino)methyl]phenol: A Technical Review of a Promising Scaffold

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Compound of Interest

Compound Name: 3-[(Methylamino)methyl]phenol

Cat. No.: B054875

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(Methylamino)methyl]phenol is a phenolic compound featuring a methylaminomethyl substituent at the meta-position of the phenol ring. While specific in-depth research on this particular isomer is limited, its structural motifs are present in a variety of biologically active molecules. This technical guide aims to provide a comprehensive overview of **3-[(Methylamino)methyl]phenol**, drawing upon available data for the compound itself, its isomers, and structurally related molecules to infer its chemical properties, potential synthesis routes, and prospective biological activities. This document is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Chemical Properties and Synthesis

The chemical structure of **3-[(Methylamino)methyl]phenol** combines a hydrophilic phenol group with a basic secondary amine, suggesting moderate solubility in aqueous and organic solvents. Phenols, in general, are weak acids, and the presence of the amino group imparts basic properties to the molecule.

Synthesis:

A common and efficient method for the synthesis of aminomethylated phenols is the Mannich reaction. This one-pot, three-component condensation reaction involves a phenol,

formaldehyde, and a primary or secondary amine. In the case of **3-[(Methylamino)methyl]phenol**, the reactants would be phenol, formaldehyde, and methylamine. The reaction is typically acid- or base-catalyzed.

While a specific, detailed protocol for the synthesis of **3-[(Methylamino)methyl]phenol** was not found in the reviewed literature, a general procedure can be inferred from the synthesis of related compounds such as 3-[(Dimethylamino)methyl]phenol.

General Experimental Protocol for Mannich Reaction:

- Reaction Setup: A reaction vessel is charged with phenol and a suitable solvent (e.g., ethanol, methanol, or water).
- Reagent Addition: Formaldehyde (often as an aqueous solution, formalin) and methylamine (as an aqueous solution or hydrochloride salt) are added to the vessel.
- Reaction Conditions: The mixture is typically stirred at a controlled temperature, ranging from room temperature to reflux, for a period of several hours to overnight. The pH may be adjusted depending on the specific requirements of the reaction.
- Work-up and Purification: Upon completion, the reaction mixture is worked up to isolate the product. This may involve extraction with an organic solvent, followed by washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄). The crude product is then purified, commonly by column chromatography on silica gel or by recrystallization.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activity of **3-[(Methylamino)methyl]phenol** are scarce. However, the activities of its isomer, 2-[(Methylamino)methyl]phenol, and other related phenolic compounds provide valuable insights into its potential therapeutic applications.

Antimicrobial and Anti-biofilm Activity

The isomer, 2-[(Methylamino)methyl]phenol, has been identified as an inhibitor of biofilm formation in the pathogenic bacterium *Staphylococcus aureus*. It is believed to act by targeting the quorum regulator SarA, a key protein involved in the expression of virulence factors and

biofilm development. By binding to SarA, 2-[(Methylamino)methyl]phenol can down-regulate the expression of genes responsible for biofilm formation and virulence. Given the structural similarity, it is plausible that **3-[(Methylamino)methyl]phenol** could exhibit similar anti-biofilm properties.

Phenolic compounds, in general, are known for their broad-spectrum antimicrobial activities. Their mechanism of action often involves the disruption of microbial cell membranes, leading to increased permeability and leakage of intracellular contents.

Quantitative Data

Due to the limited specific research on **3-[(Methylamino)methyl]phenol**, a comprehensive table of quantitative data is not available. The table below presents data for the closely related isomer, 2-[(Methylamino)methyl]phenol, to provide a reference point for potential activity.

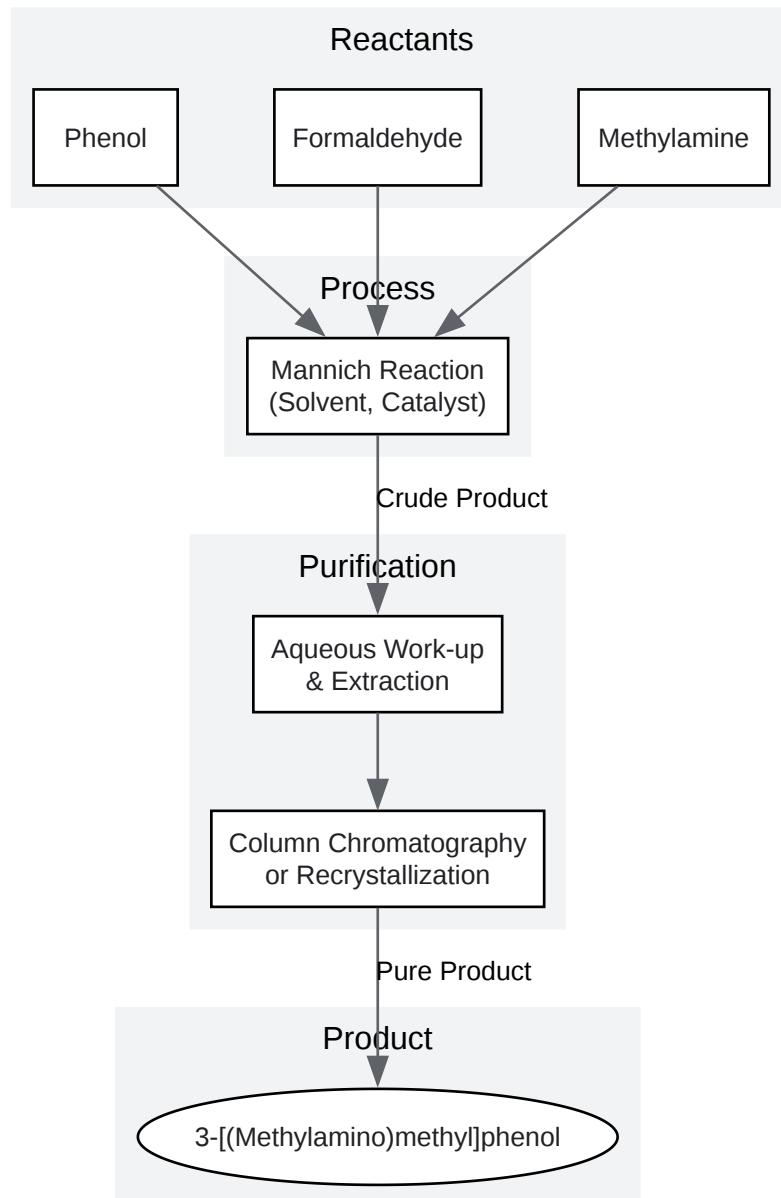
Compound	Target Organism	Biological Activity	Quantitative Metric	Value
2-[(Methylamino)methyl]phenol	Staphylococcus aureus	Biofilm Inhibition	IC50	Not Reported
2-[(Methylamino)methyl]phenol	Staphylococcus aureus	Down-regulation of fnbA gene	Fold Change	Significant
2-[(Methylamino)methyl]phenol	Staphylococcus aureus	Down-regulation of hla gene	Fold Change	Significant
2-[(Methylamino)methyl]phenol	Staphylococcus aureus	Down-regulation of hld gene	Fold Change	Significant

Data inferred from studies on the 2-isomer.

Mandatory Visualizations

Synthesis Workflow

General Synthesis Workflow for 3-[(Methylamino)methyl]phenol

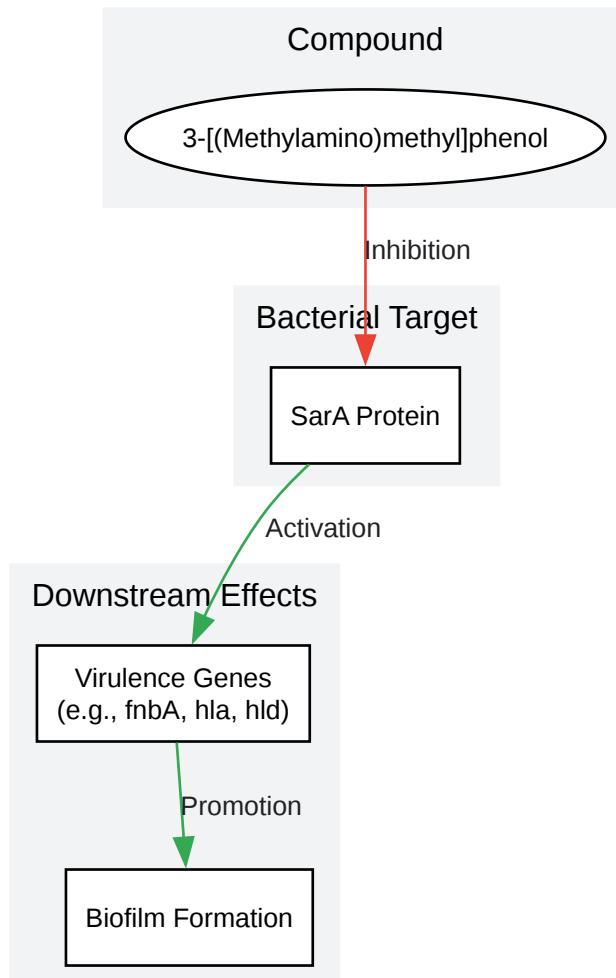


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Caption: General workflow for the synthesis of **3-[(Methylamino)methyl]phenol** via the Mannich reaction.

Postulated Signaling Pathway for Anti-biofilm Activity

Postulated Anti-biofilm Signaling Pathway



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Caption: Postulated mechanism of anti-biofilm activity based on the known action of the 2-isomer.

Conclusion

3-[(Methylamino)methyl]phenol represents a chemical scaffold with significant potential for the development of novel therapeutic agents, particularly in the area of antimicrobial and anti-biofilm applications. While direct research on this specific isomer is currently limited, the well-documented activities of its structural analogues provide a strong rationale for further investigation. The synthesis of **3-[(Methylamino)methyl]phenol** is likely achievable through established methods such as the Mannich reaction. Future research should focus on the definitive synthesis and purification of this compound, followed by comprehensive screening for a range of biological activities. Detailed mechanistic studies will be crucial to elucidate its mode of action and to guide the design of more potent and selective derivatives. This technical guide serves as a starting point to encourage and facilitate such research endeavors.

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